5-Bromo-4-chloro-3-indolyl phosphate dipotassium salt, phosphatase substrate

Description

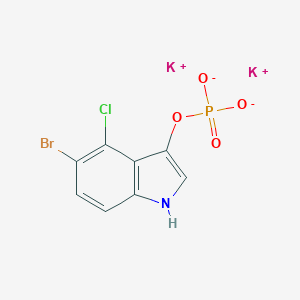

Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate is a chemical compound with the molecular formula C8H6BrClNO4P. It is commonly used as a chromogenic substrate in various biochemical assays, particularly for the detection of alkaline phosphatase activity. This compound is known for its ability to produce a blue color upon enzymatic hydrolysis, making it a valuable tool in molecular biology and diagnostic applications .

Properties

CAS No. |

102185-49-9 |

|---|---|

Molecular Formula |

C8H6BrClKNO4P |

Molecular Weight |

365.56 g/mol |

IUPAC Name |

dipotassium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate |

InChI |

InChI=1S/C8H6BrClNO4P.K/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;/h1-3,11H,(H2,12,13,14); |

InChI Key |

FVTQASJEJKYYCC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2OP(=O)(O)O)Cl)Br.[K] |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate typically involves the phosphorylation of 5-bromo-4-chloro-1H-indole. The process begins with the bromination and chlorination of indole to obtain 5-bromo-4-chloro-1H-indole. This intermediate is then reacted with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine to introduce the phosphate group, resulting in the formation of the desired compound .

Industrial Production Methods: Industrial production of Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques to meet the required specifications for biochemical applications .

Chemical Reactions Analysis

Types of Reactions: Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Alkaline Phosphatase: Used for the hydrolysis reaction.

Oxidizing Agents: Such as atmospheric oxygen or nitro blue tetrazolium (NBT) for the oxidation reaction.

Major Products:

5-bromo-4-chloro-1H-indol-3-yl: Formed during hydrolysis.

5,5’-dibromo-4,4’-dichloro-indigo: Formed during oxidation.

Scientific Research Applications

Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate has a wide range of scientific research applications, including:

Molecular Biology: Used as a chromogenic substrate in Western blotting, Southern blotting, and Northern blotting for the detection of alkaline phosphatase-labeled probes.

Immunohistochemistry: Employed in the visualization of alkaline phosphatase activity in tissue sections.

In Situ Hybridization: Utilized for the detection of specific nucleic acid sequences in fixed tissues and cells.

Diagnostic Assays: Applied in various diagnostic tests to detect the presence of alkaline phosphatase activity.

Mechanism of Action

The mechanism of action of Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate involves its enzymatic hydrolysis by alkaline phosphatase. The enzyme cleaves the phosphate group, resulting in the formation of 5-bromo-4-chloro-1H-indol-3-yl. This intermediate is then oxidized to form a blue dye, which can be visually detected. The molecular targets and pathways involved include the specific binding and hydrolysis by alkaline phosphatase, followed by oxidation reactions .

Comparison with Similar Compounds

5-bromo-4-chloro-3-indolyl phosphate disodium salt: Another chromogenic substrate used for similar applications.

5-bromo-4-chloro-3-indolyl beta-D-glucuronide sodium salt: Used as a chromogenic substrate for β-glucuronidase detection.

Uniqueness: Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate is unique due to its specific use in detecting alkaline phosphatase activity and its ability to produce a distinct blue color upon enzymatic hydrolysis and oxidation. This makes it a valuable tool in various biochemical and diagnostic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.